molecular formula C14H12FN3OS B14204144 N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917907-10-9

N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14204144
CAS No.: 917907-10-9
M. Wt: 289.33 g/mol
InChI Key: STYXRDGBEGUWLZ-UHFFFAOYSA-N
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Description

N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a substituted phenyl group.

Preparation Methods

The synthesis of N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis by binding to the enzyme and disrupting its function . This inhibition affects the bacterial oxidative phosphorylation pathway, leading to reduced ATP production and bacterial growth.

Comparison with Similar Compounds

N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:

Properties

CAS No.

917907-10-9

Molecular Formula

C14H12FN3OS

Molecular Weight

289.33 g/mol

IUPAC Name

N-(2-ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H12FN3OS/c1-2-19-12-4-3-9(15)7-11(12)18-13-10-5-6-20-14(10)17-8-16-13/h3-8H,2H2,1H3,(H,16,17,18)

InChI Key

STYXRDGBEGUWLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)F)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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